molecular formula C16H12F3N3O B12749261 Tetrahydrofluoroene CAS No. 891500-65-5

Tetrahydrofluoroene

Cat. No.: B12749261
CAS No.: 891500-65-5
M. Wt: 319.28 g/mol
InChI Key: NBIJFOMIQBZRIJ-MLXNANBUSA-N
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Description

Tetrahydrofluoroene, specifically referred to as MK-6913 (this compound 52) in pharmacological contexts, is a synthetic compound recognized for its potent and selective agonistic activity on estrogen receptor β (ERβ) . Estrogen receptors play critical roles in regulating cellular processes such as proliferation, apoptosis, and differentiation. This compound's ERβ selectivity distinguishes it from non-selective estrogen receptor modulators (SERMs), making it a candidate for targeted therapies in conditions like osteoporosis, neurodegenerative diseases, and hormone-sensitive cancers .

Properties

CAS No.

891500-65-5

Molecular Formula

C16H12F3N3O

Molecular Weight

319.28 g/mol

IUPAC Name

(1S,15R)-13-(trifluoromethyl)-5,6,7-triazapentacyclo[13.2.1.01,12.03,11.04,8]octadeca-3(11),4,7,9,12-pentaen-14-one

InChI

InChI=1S/C16H12F3N3O/c17-16(18,19)12-11-8-1-2-10-13(21-22-20-10)9(8)6-15(11)4-3-7(5-15)14(12)23/h1-2,7H,3-6H2,(H,20,21,22)/t7-,15+/m1/s1

InChI Key

NBIJFOMIQBZRIJ-MLXNANBUSA-N

Isomeric SMILES

C1C[C@@]23C[C@@H]1C(=O)C(=C2C4=C(C3)C5=NNN=C5C=C4)C(F)(F)F

Canonical SMILES

C1CC23CC1C(=O)C(=C2C4=C(C3)C5=NNN=C5C=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofluoroene can be synthesized through various methods. One common approach involves the hydrogen transfer reaction of a precursor compound in the presence of a hydrogen acceptor and a catalyst. This method allows for the formation of this compound along with a hydride of the hydrogen acceptor .

Industrial Production Methods: Industrial production of this compound typically involves the Diels-Alder reaction between indene and butadiene, followed by distillation to concentrate the desired product . This process is advantageous due to its high yield and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofluoroene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Tetrahydrofluoroene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydrofluoroene involves its interaction with specific molecular targets. For instance, as a selective estrogen receptor beta agonist, it binds to the estrogen receptor beta, modulating its activity and influencing gene expression . This interaction can lead to various physiological effects, making it a valuable compound in medical research.

Comparison with Similar Compounds

Table 1: Pharmacological Properties of ER-Targeting Compounds

Compound Name Target Selectivity Key Properties/Applications Reference
MK-6913 (this compound 52) Estrogen Receptor β ERβ agonist High selectivity; potential for neuroprotection and cancer therapy
MPP dihydrochloride Estrogen Receptor α ERα antagonist Induces apoptosis in endometrial cancer; reverses β-estradiol effects
Miroestrol Estrogen Receptor Plant-derived SERM Neuroprotective; prevents bone loss
N-Desmethyltamoxifen Protein Kinase C (PKC) PKC inhibitor 10× more potent PKC inhibition than Tamoxifen

Key Findings :

  • Selectivity : this compound’s ERβ selectivity contrasts with MPP dihydrochloride’s ERα antagonism, highlighting divergent therapeutic pathways. ERβ agonists are explored for neuroprotection, while ERα antagonists are prioritized in oncology .
  • Potency : While quantitative potency data (e.g., IC50) are absent in the evidence, this compound is described as "potent," comparable to Miroestrol, a plant estrogen with demonstrated efficacy in preclinical models .
  • Clinical Relevance : Unlike Miroestrol (natural product) or N-Desmethyltamoxifen (metabolite), this compound represents a synthetic, fluorinated scaffold optimized for receptor specificity.

Structural and Functional Comparison: Fluorinated Cyclic Compounds

Fluorination often enhances chemical stability and bioavailability. This compound’s fluorinated structure aligns with trends in medicinal chemistry, though its applications differ from non-pharmacological fluorinated analogs.

Table 2: Structural and Functional Analogues

Compound Name Core Structure Key Applications Reference
This compound (MK-6913) Fluorinated cyclic ERβ agonist; therapeutic agents
Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene Perfluorinated polycycle Catalysis; reacts with tetrafluoroethylene
Tetrahydrofuran derivatives (e.g., Borneol trifluoroacetate) Oxygen-containing cyclic ether Solvents; industrial synthesis

Key Findings :

  • Functional Divergence : this compound’s biological activity contrasts with perfluorinated compounds like Perfluoro-3-ethyl-... (used in catalysis) and Tetrahydrofuran derivatives (industrial solvents), underscoring fluorine’s versatility in design .
  • Synthetic Complexity : details phosphazene synthesis, which, while unrelated to this compound, illustrates the role of fluorinated intermediates in creating stable, functionalized molecules .

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